molecular formula C10H14N2O2 B1417212 N-(butan-2-yl)-2-nitroaniline CAS No. 55432-21-8

N-(butan-2-yl)-2-nitroaniline

Cat. No. B1417212
CAS RN: 55432-21-8
M. Wt: 194.23 g/mol
InChI Key: XREOIGVTRISZBP-UHFFFAOYSA-N
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Description

“N-(butan-2-yl)-2-nitroaniline” is a compound that likely contains a butan-2-yl group (a four-carbon chain with a nitrogen atom attached to the second carbon) and a nitroaniline group (an aniline molecule with a nitro group attached) .


Molecular Structure Analysis

The molecular structure of “N-(butan-2-yl)-2-nitroaniline” would likely consist of a butan-2-yl group attached to an aniline ring via a nitrogen atom, with a nitro group also attached to the aniline ring .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of nitroanilines and secondary amines . These might include reduction of the nitro group or acylation of the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(butan-2-yl)-2-nitroaniline” would depend on its exact structure. Nitroanilines are generally solid at room temperature, and secondary amines often have higher boiling points than primary amines .

Mechanism of Action

The mechanism of action of “N-(butan-2-yl)-2-nitroaniline” is not clear without specific context. If it were a drug, its mechanism would depend on its interactions with biological molecules .

properties

IUPAC Name

N-butan-2-yl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-8(2)11-9-6-4-5-7-10(9)12(13)14/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREOIGVTRISZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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